isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Description
Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate is a benzoate ester derivative featuring a bromine substituent at the 4-position of the aromatic ring and a pyrrolo[2,3-b]pyridine moiety linked via an ether oxygen at the 2-position.
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-methylpropyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C18H17BrN2O3/c1-11(2)10-23-18(22)15-4-3-13(19)8-16(15)24-14-7-12-5-6-20-17(12)21-9-14/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
BLYGUICHXLDZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Bromo-2-nitrobenzoic Acid
The precursor 4-bromo-2-nitrobenzoic acid is esterified with isobutanol to form the isobutyl ester. This step is critical for introducing the isobutyl group.
- Reagents : 4-Bromo-2-nitrobenzoic acid, isobutanol, sulfuric acid (catalyst).
- Conditions : Reflux in methanol or DMF with DBU/K2CO3 and methyl iodide analogs for milder conditions.
- Yield : 75–98% (depending on catalyst and solvent).
Example :
"4-Bromo-2-nitrobenzoic acid (10 g, 40.6 mmol) was reacted with isobutanol in DMF using K₂CO₃ and methyl iodide analogs, yielding isobutyl 4-bromo-2-nitrobenzoate (78–94%) after purification."
Nitro Reduction to Amine
The nitro group in the intermediate is reduced to an amine, enabling subsequent functionalization.
- Reagents : SnCl₂·2H₂O, Fe/AcOH, or H₂/Pd-C.
- Conditions : Reduction in EtOAc/DCM or methanol under acidic conditions.
- Yield : 85–96%.
Example :
"Isobutyl 4-bromo-2-nitrobenzoate (3.52 g) was treated with SnCl₂·2H₂O in EtOAc/DCM (1:1) to afford isobutyl 2-amino-4-bromobenzoate (93%)."
Diazotization and Hydroxylation
The amine is converted to a hydroxyl group via diazonium salt formation.
- Reagents : NaNO₂, H₂SO₄, H₂O.
- Conditions : 0–5°C in aqueous acidic medium.
- Yield : 80–90% (estimated from analogous reactions).
Coupling with 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine
The hydroxylated intermediate undergoes SNAr or Ullmann-type coupling with 5-hydroxy-7-azaindole.
- Reagents : 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine, K₃PO₄, CuI, or Pd catalysts.
- Conditions : 110°C in diglyme or DMF.
- Yield : 70–85%.
Example :
"Isobutyl 4-bromo-2-hydroxybenzoate (163 g) was coupled with 5-hydroxy-7-azaindole (100 g) using K₃PO₄ in diglyme at 110°C for 24 h, yielding the target compound (76.5%)."
Optimization and Challenges
Solvent and Catalyst Selection
- Diglyme outperforms DMF in coupling reactions due to higher boiling point and stability.
- Pd/Xantphos systems improve coupling efficiency for electron-deficient aryl bromides.
Byproduct Management
- Over-reduction of nitro groups (using excess SnCl₂) is mitigated by controlled stoichiometry.
- Halogen exchange (Br → F) is avoided by using inert atmospheres.
Data Tables
Table 1. Summary of Key Synthetic Steps
Table 2. Comparative Catalytic Systems for Coupling
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuI/1,10-phen | Diglyme | 110 | 76.5 | 98 |
| Pd₂(dba)₃/Xantphos | Toluene | 100 | 82 | 99 |
| K₃PO₄ alone | DMF | 120 | 65 | 90 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site
The bromine atom at the para position of the benzoate ring undergoes SNAr reactions under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the ester and ether groups.
Mechanistic Notes :
-
The reaction with sodium azide proceeds via a two-step process: initial bromine displacement followed by Staudinger reduction to generate an amine intermediate .
-
Palladium-catalyzed aminations require bulky ligands (e.g., Xantphos) to suppress competing side reactions .
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl-aryl bond formation.
Key Observations :
-
Reactions with electron-deficient boronic acids require higher temperatures (≥100°C) for completion .
-
The pyrrolopyridine oxygen acts as a directing group, enhancing regioselectivity in coupling reactions .
Ester Hydrolysis and Transesterification
The isobutyl ester undergoes hydrolysis or transesterification under acidic/basic conditions:
Structural Impact :
-
Hydrolysis products exhibit increased solubility in polar solvents (e.g., DMSO) .
-
Transesterification retains the bromine and pyrrolopyridine functionalities while altering pharmacokinetic properties .
Functionalization of the Pyrrolopyridine Moiety
The pyrrolo[2,3-b]pyridine system participates in electrophilic substitutions and coordination chemistry:
Notable Features :
-
Bromination occurs preferentially at the 3-position of the pyrrolopyridine ring due to electronic and steric factors.
-
Copper complexes exhibit luminescent properties in UV-Vis spectra ( = 420 nm) .
Comparative Reactivity of Structural Analogs
A comparison with related esters highlights the role of the isobutyl group:
| Compound | Suzuki Coupling Yield | Hydrolysis Rate (k, h) | Thermal Stability (°C) |
|---|---|---|---|
| Isobutyl ester (target) | 92% | 0.15 | 220 |
| Ethyl ester | 88% | 0.28 | 195 |
| tert-Butyl ester | 85% | 0.09 | 245 |
Trend Analysis :
Scientific Research Applications
Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research.
Biological Studies: The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a valuable tool in studying cellular mechanisms and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, useful in various chemical research and industrial applications.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By binding to these receptors, isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate disrupts the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
tert-Butyl 4-Bromo-2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Methyl 4-Fluoro-2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (CAS 1235865-75-4)
- Structural Differences :
Physicochemical Properties :
Property Methyl 4-Fluoro Derivative Isobutyl 4-Bromo Derivative (Predicted) Molecular Weight 286.26 g/mol ~373.2 g/mol (estimated) Boiling Point 444.0±45.0 °C Higher (due to bromine’s atomic mass) Storage Conditions 2–8°C (refrigerated) Likely ambient or refrigerated Density 1.4±0.1 g/cm³ ~1.6 g/cm³ (estimated) - Functional Implications: Halogen Effects: Fluorine’s electronegativity may enhance electron-withdrawing effects, altering the benzoate ring’s electronic profile compared to bromine’s steric and inductive effects.
4-(4-Bromo-3-(4-Chlorophenyl)-5-(Tetrahydroindolyl)-1H-Pyrazol-1-yl)benzenesulfonamide (Compound 17, )
- Structural Differences :
- Biological Relevance: Pyrazoline derivatives are often explored for anti-inflammatory or kinase inhibitory activity, suggesting divergent applications compared to the benzoate-based main compound.
4-Bromo-5-(Bromomethyl)-2-(4'-Isopropylphenyl)-1-Methyl-1,2-dihydro-3H-pyrazol-3-one ()
- Structural Differences :
- Functional Implications :
- Reactivity : The bromomethyl group may serve as an alkylating agent or synthetic intermediate.
- LC/MS Data : m/z 331 [M+H]+ indicates a lower molecular weight (~330 g/mol) compared to the main compound.
Q & A
Q. What are the standard synthetic routes for isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, and what are the critical reaction steps?
The synthesis typically involves a multi-step process:
Esterification : Reacting 4-bromo-2-hydroxybenzoic acid with isobutyl alcohol under acidic conditions (e.g., H₂SO₄) to form the isobutyl benzoate ester .
Coupling Reaction : Introducing the pyrrolo[2,3-b]pyridine moiety via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). The bromine atom at the 4-position facilitates regioselective substitution .
Purification : Chromatography or recrystallization to isolate the product.
Q. Key Challenges :
- Ensuring regioselectivity during coupling to avoid byproducts.
- Managing steric hindrance from the isobutyl group during esterification.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?
- NMR (¹H/¹³C) : Confirm the ester group (δ ~4.0–4.5 ppm for the isobutyl OCH₂), bromine substitution (no adjacent protons for coupling), and pyrrolopyridine integration .
- HPLC-MS : Verify purity (>95%) and molecular ion peak ([M+H]⁺ at m/z ~424.2 g/mol) .
- XLogP3 : Predicted value ~3.5 (from similar benzoate esters in ) indicates moderate lipophilicity, critical for pharmacokinetic studies.
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~424.2 g/mol | Calculated |
| XLogP3 | ~3.5 | |
| Hydrogen Bond Acceptors | 5 | Analogous to |
Q. What is the compound’s role in drug discovery, particularly as a pharmaceutical intermediate?
This compound is structurally analogous to intermediates in BCL-2 inhibitor development (e.g., ABT-199/Venetoclax), where the pyrrolopyridine moiety enables target binding, and the bromine serves as a handle for further functionalization . The isobutyl ester enhances solubility compared to tert-butyl analogs ().
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for similar pyrrolopyridine-benzoate derivatives?
Methodological Approach :
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, reports SNAr coupling at 80°C in DMF, while uses Pd catalysis.
- Byproduct Analysis : Use LC-MS to trace side products (e.g., debromination or ester hydrolysis) and adjust protecting groups or reaction stoichiometry .
Case Study : A 20% yield discrepancy in coupling reactions might stem from trace moisture deactivating the catalyst. Anhydrous conditions (e.g., molecular sieves) can improve reproducibility .
Q. How can regioselectivity challenges during the pyrrolopyridine coupling step be addressed?
Strategies :
- Directed Metalation : Use directing groups (e.g., -OMe) to control substitution patterns.
- Computational Modeling : Predict reactive sites via DFT calculations to guide experimental design. For example, the 5-position of pyrrolo[2,3-b]pyridine is more nucleophilic due to electron-donating effects .
- Protection/Deprotection : Temporarily block reactive sites (e.g., bromine) to direct coupling to the desired position.
Q. What experimental frameworks are recommended for analyzing contradictory biological activity data in target validation studies?
Steps :
Dose-Response Curves : Test the compound across a wide concentration range (nM–µM) to identify off-target effects.
Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for BCL-2 or related targets .
Cellular Context : Compare activity in different cell lines (e.g., leukemia vs. solid tumors) to assess tissue-specific efficacy.
Example : If the compound shows high in vitro potency but poor in vivo efficacy, evaluate metabolic stability (CYP450 assays) or plasma protein binding .
Q. How can reaction purity and scalability be optimized for preclinical development?
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scaling.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact and improve safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
